4-[(Pyridin-4-yl)ethynyl]benzaldehyde
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Overview
Description
4-[(Pyridin-4-yl)ethynyl]benzaldehyde: is an organic compound with the molecular formula C12H9NO . It is characterized by the presence of a pyridine ring and a benzaldehyde moiety connected through an ethynyl linkage. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran and toluene under an inert atmosphere at elevated temperatures. The trimethylsilyl group is then removed using a base to yield the desired product[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error[2][2].
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: 4-[(Pyridin-4-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-4-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Pyridin-4-yl)ethynyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the aldehyde and ethynyl groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridine ring.
Uniqueness: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridine ring and the ethynyl linkage, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
918408-06-7 |
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Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(2-pyridin-4-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15-10-8-13/h3-11H |
InChI Key |
DLSNDGZJILCGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
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